Decylubiquinone

Descripción general

Descripción

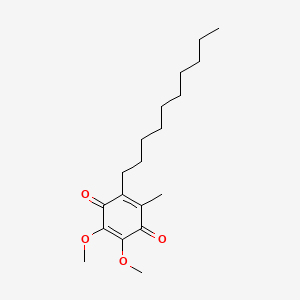

Decylubiquinona, también conocida como 2,3-dimetoxi-5-metil-6-decil-1,4-benzoquinona, es un análogo sintético de la ubiquinona (coenzima Q10). Es una quinona hidrófoba con una cadena lateral de 10 carbonos, lo que le permite integrarse en las membranas mitocondriales. La decylubiquinona se utiliza principalmente en la investigación científica para estudiar la función mitocondrial y la bioenergética debido a su capacidad para interactuar con la cadena de transporte de electrones.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La decylubiquinona se puede sintetizar mediante un proceso de varios pasos que implica la alquilación de un precursor de quinona. La ruta sintética general incluye los siguientes pasos:

Alquilación: El precursor de quinona se alquila con un haluro de decilo en presencia de una base, como carbonato de potasio, para introducir la cadena lateral decílica.

Metoxilación: El intermedio resultante se metoxila luego usando metanol y un catalizador adecuado, como ácido sulfúrico, para introducir los grupos metoxi en las posiciones 2 y 3.

Oxidación: El paso final implica la oxidación del intermedio para formar decylubiquinona.

Métodos de Producción Industrial

La producción industrial de decylubiquinona sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza. Los métodos industriales también pueden incluir pasos de purificación, como la recristalización o la cromatografía, para obtener decylubiquinona de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

La decylubiquinona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación-Reducción: La decylubiquinona se puede reducir a decylubiquinol, que luego se puede reoxidar de nuevo a decylubiquinona. Este ciclo redox es crucial para su papel en la cadena de transporte de electrones.

Sustitución: Los grupos metoxi en la decylubiquinona pueden sufrir reacciones de sustitución en condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación-Reducción: Los reactivos comunes para estas reacciones incluyen agentes reductores como el borohidruro de sodio y agentes oxidantes como el permanganato de potasio.

Sustitución: Las reacciones de sustitución pueden involucrar nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen decylubiquinol (de la reducción) y varios derivados sustituidos (de las reacciones de sustitución).

Aplicaciones Científicas De Investigación

La decylubiquinona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Estudios de Función Mitocondrial: Se utiliza para estudiar la cadena de transporte de electrones y la bioenergética mitocondrial.

Investigación de Enfermedades Neurodegenerativas: Debido a su capacidad para mejorar la función mitocondrial, la decylubiquinona se está investigando por sus posibles beneficios en enfermedades neurodegenerativas como el Parkinson y el Alzheimer.

Investigación del Cáncer: La decylubiquinona ha demostrado potencial en la inhibición del crecimiento de ciertas células cancerosas al modular la función mitocondrial.

Estudios Metabólicos: Se utiliza para explorar el papel de la disfunción mitocondrial en las enfermedades metabólicas y para desarrollar posibles estrategias terapéuticas.

Mecanismo De Acción

La decylubiquinona ejerce sus efectos principalmente a través de su papel en la cadena de transporte de electrones mitocondrial. Acepta electrones del complejo I y los transfiere al complejo III, facilitando la producción de ATP. Este proceso es crucial para mantener los niveles de energía celular. Además, la decylubiquinona puede modular el poro de transición de permeabilidad mitocondrial, que juega un papel en la apoptosis y la supervivencia celular .

Comparación Con Compuestos Similares

La decylubiquinona se compara a menudo con otros análogos de la ubiquinona, como:

Coenzima Q10 (Ubiquinona): La forma natural de la ubiquinona, que tiene una cadena lateral isoprenoide más larga.

Idebenona: Un análogo de cadena más corta de la ubiquinona con propiedades antioxidantes.

Plastoquinona: Otra quinona involucrada en la cadena de transporte de electrones de los organismos fotosintéticos.

La decylubiquinona es única debido a su longitud específica de la cadena lateral, lo que le permite utilizarse como un compuesto modelo para estudiar la función mitocondrial y la bioenergética.

Actividad Biológica

Decylubiquinone (DUb), a coenzyme Q10 analog, has garnered attention for its potential therapeutic applications due to its significant biological activities, particularly in mitochondrial function and cancer treatment. This article explores the biological activity of DUb, supported by various studies and findings.

Mitochondrial Function Enhancement

One of the most notable effects of this compound is its ability to enhance mitochondrial function. A study investigated its impact on the electron transport chain (ETC) in synaptosomes, revealing that DUb significantly increased the activities of complexes I/III and II/III by 64% and 80%, respectively. This enhancement was associated with an improvement in oxygen consumption rates during complex III inhibition, indicating a protective effect against mitochondrial dysfunction .

Table 1: Effects of this compound on Electron Transport Chain Complexes

| Complex | Control Activity (nmol/min/mg) | Activity with DUb (nmol/min/mg) | Increase (%) |

|---|---|---|---|

| I/III | 51.7 ± 5.7 | 85 ± 8.3 | 64 |

| II/III | 33.8 ± 6.8 | 61 ± 5.7 | 80 |

The study also demonstrated that DUb could attenuate reductions in oxygen consumption when complex III was inhibited by myxothiazol, suggesting its role as a protective agent in mitochondrial respiration under stress conditions .

Cancer Inhibition Properties

Recent research has highlighted the anti-cancer properties of this compound, particularly in colorectal cancer (CRC) and breast cancer models. In a study involving patient-derived xenografts and CT26 xenograft models, DUb was shown to inhibit CRC growth significantly by upregulating SIRT2, a protein implicated in tumor growth and metastasis .

Case Study: Colorectal Cancer

- Model Used : Patient-Derived Xenograft (PDX) and CT26 Xenograft

- Findings :

- DUb significantly suppressed CRC cell proliferation.

- It inhibited colony formation, migration, and invasion in a dose-dependent manner.

- No significant effect on apoptosis was observed.

This suggests that DUb may serve as a promising candidate for CRC treatment by targeting metabolic pathways involved in cancer progression .

The mechanism by which this compound enhances mitochondrial function remains an area of active research. The interaction between DUb and the ETC complexes is thought to involve the formation of supercomplexes that facilitate electron transfer processes. This interaction may enhance the overall efficiency of ATP production within mitochondria .

Implications for Disease Treatment

Given its dual role in enhancing mitochondrial function and inhibiting cancer growth, this compound presents a multifaceted approach to treatment strategies for diseases characterized by mitochondrial dysfunction and cancer progression. Its potential as a therapeutic agent warrants further investigation in clinical settings.

Propiedades

IUPAC Name |

2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEGFMNVSYVVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204063 | |

| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55486-00-5 | |

| Record name | Decylubiquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55486-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-5-methyl-6-decyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLUBIQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8EJ59CQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.